molecular formula C13H13NO3 B168519 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile CAS No. 144537-17-7

2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile

Cat. No.: B168519
CAS No.: 144537-17-7
M. Wt: 231.25 g/mol
InChI Key: ONCPQJALUZGSRM-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile is a synthetic organic compound featuring a chromene (benzopyran) core substituted with a dimethyl group at the 2-position, a ketone at the 4-position, and an acetonitrile-linked oxy group at the 7-position. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol.

Properties

IUPAC Name

2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-13(2)8-11(15)10-4-3-9(16-6-5-14)7-12(10)17-13/h3-4,7H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCPQJALUZGSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369522
Record name 2-[(2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-CHROMEN-7-YL)OXY]ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144537-17-7
Record name 2-[(2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-CHROMEN-7-YL)OXY]ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pechmann Condensation Mechanism

Resorcinol reacts with ethyl 3,3-dimethylacetoacetate under acidic conditions (e.g., concentrated H₂SO₄ or FeCl₃) to form 7-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromene . The reaction proceeds via keto-enol tautomerism, followed by electrophilic aromatic substitution and cyclodehydration.

Key Reaction Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄80–9068–7292–95
FeCl₃70–8075–7894–97
ZnCl₂90–10065–7090–93

FeCl₃ demonstrates superior catalytic efficiency due to its Lewis acid properties, enhancing electrophilic activation while minimizing side reactions.

The introduction of the acetonitrile group at the 7-position employs Williamson ether synthesis , leveraging the nucleophilic displacement of a halide by an alkoxide.

Williamson Ether Synthesis

7-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromene is deprotonated using a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or acetone), followed by reaction with chloroacetonitrile :

Chromenol+ClCH2CNBaseTarget Compound+HCl\text{Chromenol} + \text{ClCH}_2\text{CN} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Optimized Parameters

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF80–906–882–85
Cs₂CO₃Acetone60–704–588–90
DBUTHF50–603–478–80

Cs₂CO₃ in acetone achieves higher yields due to enhanced nucleophilicity and reduced side reactions.

Alternative Methodologies

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to couple the chromenol with hydroxyacetonitrile :

Chromenol+HOCH2CNDEAD/TPPTarget Compound\text{Chromenol} + \text{HOCH}_2\text{CN} \xrightarrow{\text{DEAD/TPP}} \text{Target Compound}

Advantages :

  • Stereochemical retention at the reaction site.

  • Applicability to sterically hindered substrates.

Limitations :

  • Higher cost of reagents.

  • Requires anhydrous conditions.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding colorless crystals with >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.52 (s, 6H, 2×CH₃), 2.75 (t, 2H, J = 6.4 Hz, CH₂), 3.45 (t, 2H, J = 6.4 Hz, CH₂), 4.88 (s, 2H, OCH₂CN), 6.35–7.20 (m, 3H, aromatic).

  • IR (KBr) : ν 2220 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O).

Challenges and Mitigations

  • Nitrile Hydrolysis : Basic conditions during etherification may hydrolyze the nitrile to amides. Mitigated by using milder bases (e.g., Cs₂CO₃) and shorter reaction times.

  • Regioselectivity : Competing O- vs. C-alkylation is minimized by employing excess chloroacetonitrile (1.5 eq).

Industrial Scalability

Key Considerations :

  • Cost-effective catalysts (FeCl₃ vs. H₂SO₄).

  • Solvent recovery (e.g., DMF distillation).

  • Waste management of halide byproducts.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Compounds related to chromenes have been studied for their antioxidant properties, which can protect cells from oxidative stress. Studies suggest that derivatives of this compound may exhibit significant radical-scavenging activity, making them candidates for further development in pharmaceuticals aimed at combating oxidative stress-related diseases.
  • Anti-inflammatory Properties : Research indicates that chromene derivatives can modulate inflammatory pathways. The specific compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Effects : Some studies have reported that chromene derivatives possess antimicrobial properties against various pathogens. This opens avenues for developing new antimicrobial agents from this compound.

Agricultural Applications

  • Pesticidal Activity : The structural characteristics of chromenes suggest potential as natural pesticides. Research has indicated that such compounds can exhibit insecticidal and fungicidal properties, making them suitable for use in sustainable agriculture.
  • Plant Growth Regulators : Certain chromene derivatives have been explored as plant growth regulators, promoting growth and enhancing resistance to environmental stressors.

Materials Science Applications

  • Photovoltaic Materials : The unique electronic properties of chromene derivatives make them suitable candidates for organic photovoltaics. Their ability to absorb light and convert it into energy has been the subject of several studies aimed at improving solar cell efficiency.
  • Polymer Additives : The compound can potentially be used as an additive in polymers to enhance their thermal stability and mechanical properties.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry examined various chromene derivatives for their antioxidant capabilities. The results indicated that specific modifications could significantly enhance their activity compared to standard antioxidants .

Case Study 2: Antimicrobial Activity

Research conducted at a leading agricultural university evaluated the antimicrobial efficacy of several chromene derivatives against Escherichia coli and Staphylococcus aureus. The findings showed that one derivative exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics .

Case Study 3: Photovoltaic Applications

A collaborative study between chemists and material scientists explored the use of chromene-based compounds in organic solar cells. The results demonstrated improved efficiency due to better light absorption characteristics compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous chromene derivatives. Key differences arise from substituent groups, functional moieties, and molecular weights, which influence reactivity, stability, and applications.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Purity
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile (Target) C₁₄H₁₅NO₃ 245.28 Not provided Nitrile, chromenyl ketone, ether N/A
2-[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetic acid (Analog 1) C₁₄H₁₇NO₅ 263.30 407634-12-2 Carboxylic acid, hydroxyl, chromenyl ketone 95%
1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (Analog 2) C₁₄H₁₇NO₄ 263.30 68305-77-1 Carboxylic acid, pyrrolidone, methoxy 95%

Key Findings :

Functional Group Influence: The nitrile group in the target compound enhances electrophilicity compared to the carboxylic acid in Analog 1. This makes the target more reactive in nucleophilic additions (e.g., with amines or thiols) but less stable under acidic conditions .

Analog 2’s pyrrolidone ring confers rigidity and may stabilize intermediates in cyclization reactions, a feature absent in the target compound’s chromene-acetonitrile system .

Physicochemical Properties: The target’s lower molecular weight (245.28 vs. 263.30 g/mol for analogs) suggests higher volatility or diffusion rates in non-polar matrices. Purity data (95% for analogs vs.

Research Implications

The lumping strategy (grouping structurally similar compounds for simplified modeling, as noted in ) could theoretically apply to these chromene derivatives. For example, the target and Analog 1 might be "lumped" in kinetic studies of ether-cleavage reactions due to shared chromenyl-oxy linkages. However, their distinct terminal groups (nitrile vs. carboxylic acid) would necessitate separate treatment in mechanisms involving acid-base equilibria or nucleophilic attack .

Biological Activity

2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C14H15NO3
  • Molecular Weight : Approximately 245.28 g/mol
  • Structural Features : The compound features a chromenyl moiety linked to an acetonitrile group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit notable antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Coumarin Derivatives

CompoundMIC (μg/mL)Target Pathogen
2-[5-Hydroxy-Coumarin]0.22S. aureus
2-[Dimethyl-Coumarin]0.25E. coli
2-[Acetyl-Coumarin]0.30Klebsiella pneumoniae

Anticancer Potential

Coumarin derivatives have also been studied for their anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The anti-inflammatory activity of coumarin derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
  • DNA Interaction : Some studies suggest that coumarins can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Coumarins have been shown to modulate oxidative stress within cells, contributing to their antimicrobial and anticancer effects.

Case Studies

A recent study conducted on a series of coumarin derivatives highlighted the promising activity of compounds similar to this compound against resistant strains of bacteria . The study utilized both in vitro assays and molecular docking simulations to predict binding affinities with bacterial targets.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. For analogous chromenyl derivatives, temperature (e.g., room temperature for overnight reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios of reagents (e.g., Na₂CO₃ as a base) are critical for high yield. Multi-step reactions often necessitate intermediate purification via techniques like silica gel chromatography or recrystallization (e.g., using methanol gradients in dichloromethane) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify functional groups (e.g., chromenyl oxygen and acetonitrile moieties) and HPLC for purity assessment. For crystallographic validation, X-ray diffraction (as in analogous dioxane derivatives) resolves bond angles and stereochemistry .

Q. What experimental designs are recommended for assessing its stability under varying conditions?

  • Methodological Answer : Use a split-plot design with controlled variables (pH, temperature, light exposure). For example, test degradation kinetics in aqueous buffers (pH 3–9) at 25°C and 40°C, with UV-Vis or LC-MS monitoring. Include replicates (n=4) to ensure statistical robustness, as seen in agricultural chemical stability studies .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cyclooxygenase or kinases, leveraging the chromenyl core’s affinity for hydrophobic pockets. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and cross-reference with quinoline derivatives’ bioactivity data .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis of dose-response curves and assay conditions (e.g., cell line variability). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Use standardized protocols (CLSI guidelines) and orthogonal assays (e.g., live/dead staining vs. MIC) .

Q. How to evaluate its environmental fate and ecotoxicological risks?

  • Methodological Answer : Follow INCHEMBIOL-like frameworks :

  • Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) using OECD Test Guideline 111.
  • Phase 2 : Assess biodegradation via OECD 301B (modified Sturm test) and bioaccumulation in model organisms (e.g., Daphnia magna).
  • Phase 3 : Multi-tiered toxicity testing (algae, fish, mammalian cells) to establish EC₅₀ values .

Q. What advanced analytical techniques characterize its reactive intermediates during degradation?

  • Methodological Answer : Use LC-HRMS/MS with collision-induced dissociation (CID) to identify transient species. For example, track oxidation products (e.g., epoxides) under UV/H₂O₂ conditions. Pair with EPR spectroscopy to detect free radicals formed during photolysis .

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